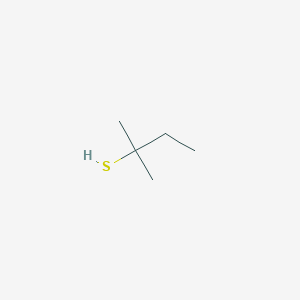
2-Methyl-2-butanethiol
Vue d'ensemble
Description
2-Methyl-2-butanethiol, also known as tert-Amyl mercaptan or tert-Pentyl mercaptan, is an organic compound with the chemical formula C5H12S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is known for its strong, unpleasant odor, which is often described as similar to that of skunk spray .
Mécanisme D'action
Target of Action
2-Methyl-2-butanethiol, also known as tert-Amyl mercaptan or tert-Pentyl mercaptan , is an organic compound with the molecular formula C5H12S
Mode of Action
As a thiol, it may participate in reactions involving thiol-disulfide exchange, which could potentially affect protein structure and function . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Thiols, in general, can participate in various biochemical reactions, including redox reactions and metal ion binding . .
Result of Action
High concentrations of thiols, in general, can cause headaches and nausea , but the specific effects of this compound require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical and chemical properties, such as boiling point and critical temperature , can be affected by temperature and pressure.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl-2-butanethiol are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other thiols, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules. Thiols are known to participate in redox reactions and can form disulfide bonds, which play a crucial role in protein structure and function .
Cellular Effects
They can act as antioxidants, protecting cells from oxidative stress, and play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiols are known to participate in redox reactions and can form disulfide bonds, which are important in protein folding and stability .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been specifically studied. It is known that thiols can have varying effects at different concentrations, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Thiols are generally involved in various metabolic processes, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-butanethiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-butanol with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds as follows:
C5H12O+H2S→C5H12S+H2O
Another method involves the reaction of 2-methyl-2-butene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-methyl-2-butene with hydrogen sulfide under controlled conditions. This method allows for the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-butanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides. For example, oxidation with iodine (I2) results in the formation of 2,2’-dithiobis(2-methylbutane).
Reduction: It can be reduced back to the thiol form from disulfides using reducing agents like zinc and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the -SH group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, thiourea
Major Products:
Oxidation: Disulfides (e.g., 2,2’-dithiobis(2-methylbutane))
Reduction: Thiols (e.g., this compound)
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
2-Methyl-2-butanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: It is used in the development of pharmaceuticals that target thiol-containing enzymes.
Industry: It is used as an odorant in natural gas to provide a detectable warning in case of leaks.
Comparaison Avec Des Composés Similaires
Methanethiol (CH3SH): A simpler thiol with a similar odor.
Ethanethiol (C2H5SH): Another thiol used as an odorant in natural gas.
2-Butanethiol (C4H9SH): A thiol with a similar structure but different physical properties.
Uniqueness: 2-Methyl-2-butanethiol is unique due to its branched structure, which imparts different physical and chemical properties compared to linear thiols. Its strong odor and reactivity make it particularly useful as an odorant and in various chemical reactions .
Propriétés
IUPAC Name |
2-methylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYAHJXQVQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061877 | |
| Record name | 2-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-09-0 | |
| Record name | 2-Methyl-2-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amylthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Amyl mercaptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanethiol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYLTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IU670827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


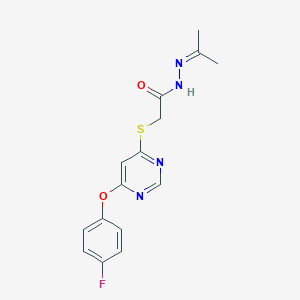
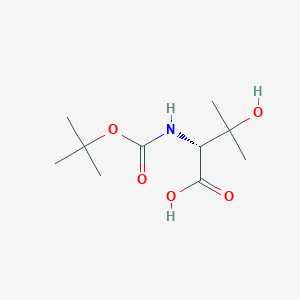
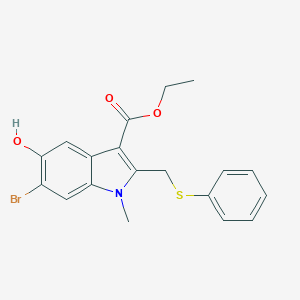
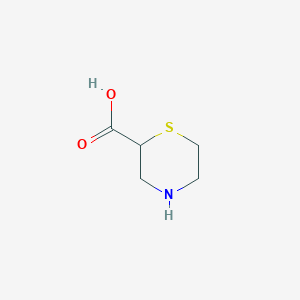
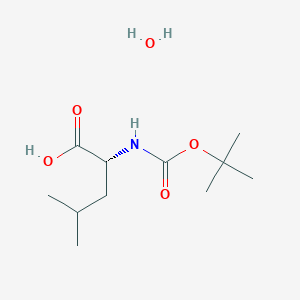
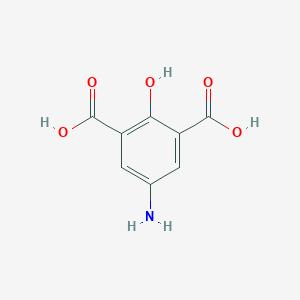
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)
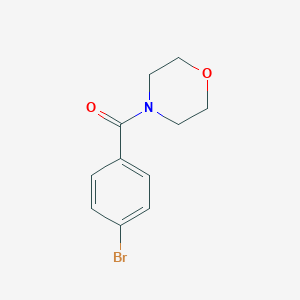
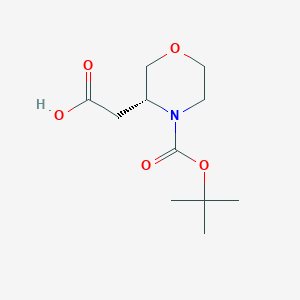
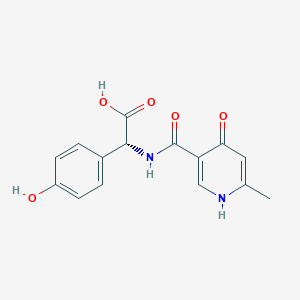
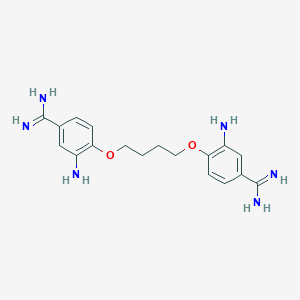
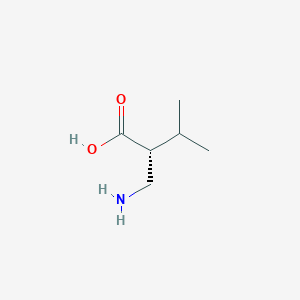
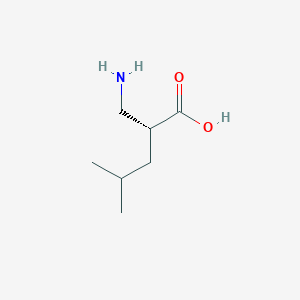
![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)
